But-3-en-2-yl 3-bromofuran-2-carboxylate
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Overview
Description
But-3-en-2-yl 3-bromofuran-2-carboxylate is a compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl 3-bromofuran-2-carboxylate can be achieved through various methods. One common approach involves the reaction of 3-bromofuran-2-carboxylic acid with but-3-en-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, yielding the desired ester product .
Industrial Production Methods
Industrial production of furan derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
But-3-en-2-yl 3-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
But-3-en-2-yl 3-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of But-3-en-2-yl 3-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, while the bromine atom and ester group can influence its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran-2-carboxylic acid: Lacks the but-3-en-2-yl ester group, making it less reactive in certain contexts.
But-3-en-2-yl furan-2-carboxylate:
Furan-2-carboxylic acid derivatives: Various derivatives with different substituents on the furan ring.
Uniqueness
But-3-en-2-yl 3-bromofuran-2-carboxylate is unique due to the presence of both the bromine atom and the but-3-en-2-yl ester group.
Properties
IUPAC Name |
but-3-en-2-yl 3-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-3-6(2)13-9(11)8-7(10)4-5-12-8/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEAYRVEZFRJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC(=O)C1=C(C=CO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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